Cas no 126489-67-6 (2-(2-phenylphenyl)propanoic acid)
2-(2-phenylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- [1,1-Biphenyl]-2-acetic acid, α-methyl-
- 2-(2-phenylphenyl)propanoic acid
- SCHEMBL2393839
- 2-(biphenyl-2-yl)propanoic acid
- YMXMDERILJQYMS-UHFFFAOYSA-N
- starbld0014255
- 2-([1,1'-Biphenyl]-2-yl)propanoic acid
- EN300-1862790
- 2-p-biphenylylpropionic acid
- 126489-67-6
- 2-([11'-biphenyl]-2-yl)propanoic acid
- 2-([1?1'-biphenyl]-2-yl)propanoic acid
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- Inchi: 1S/C15H14O2/c1-11(15(16)17)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
- InChI Key: YMXMDERILJQYMS-UHFFFAOYSA-N
- SMILES: OC(C(C)C1C=CC=CC=1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 226.099379685g/mol
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
2-(2-phenylphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X90115-100mg |
2-([1,1'-biphenyl]-2-yl)propanoic acid |
126489-67-6 | 95% | 100mg |
¥448.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X90115-250mg |
2-([1,1'-biphenyl]-2-yl)propanoic acid |
126489-67-6 | 250mg |
¥768.0 | 2021-09-07 | ||
| Enamine | EN300-1862790-1g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-5g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-10g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-0.05g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-0.1g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-0.25g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-0.5g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1862790-1.0g |
2-(2-phenylphenyl)propanoic acid |
126489-67-6 | 1g |
$1070.0 | 2023-06-02 |
2-(2-phenylphenyl)propanoic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(2-phenylphenyl)propanoic acid
Introduction to 2-(2-phenylphenyl)propanoic acid (CAS No. 126489-67-6)
2-(2-phenylphenyl)propanoic acid, identified by the Chemical Abstracts Service (CAS) number 126489-67-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propionic acid moiety linked to a biphenyl group, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The biphenyl core imparts a rigid planar structure, making it a valuable scaffold for designing molecules with specific biological activities.
The compound's chemical structure can be described as a propanoic acid derivative where the carboxylic acid group is attached to a propyl chain, which in turn is connected to a biphenyl ring. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, enabling interactions with various biological targets. The biphenyl group, known for its stability and aromaticity, is a common feature in many pharmacologically active agents, contributing to the compound's potential utility in drug development.
In recent years, the exploration of biphenyl-containing compounds has expanded significantly, driven by their diverse biological activities. 2-(2-phenylphenyl)propanoic acid has been studied for its potential role in modulating enzyme activities and interacting with protein receptors. For instance, its structural motif resembles that of some nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting possible applications in pain management and inflammation reduction. Additionally, the compound's ability to engage with lipid rafts due to its hydrophobic nature makes it an intriguing candidate for research into membrane-associated processes.
One of the most compelling aspects of 2-(2-phenylphenyl)propanoic acid is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For example, modifications at the propionic acid moiety or the biphenyl ring have led to compounds with improved solubility, bioavailability, and target specificity. Such derivatives are being evaluated in preclinical studies for their efficacy in treating neurological disorders, cardiovascular diseases, and cancer.
The synthesis of 2-(2-phenylphenyl)propanoic acid typically involves multi-step organic reactions, starting from commercially available precursors such as benzophenone and propionic acid derivatives. Advanced synthetic techniques like cross-coupling reactions and palladium catalysis are often employed to construct the biphenyl core efficiently. These synthetic strategies not only ensure high yields but also allow for easy functionalization at multiple sites, facilitating the creation of libraries of analogs for high-throughput screening.
Recent advancements in computational chemistry have further enhanced the study of 2-(2-phenylphenyl)propanoic acid. Molecular modeling techniques predict its binding interactions with biological targets, providing insights into potential drug mechanisms. These simulations have helped researchers design more effective derivatives by optimizing steric and electronic properties. Moreover, virtual screening methods have been employed to identify novel analogs with improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in 2-(2-phenylphenyl)propanoic acid due to its potential therapeutic applications. Preclinical studies indicate that derivatives of this compound exhibit promising effects on various disease pathways. For instance, some analogs have demonstrated anti-proliferative activity against certain cancer cell lines by inhibiting key signaling cascades. Additionally, research suggests that modifications to the biphenyl ring can enhance binding affinity to specific receptors involved in neurodegenerative diseases.
In conclusion,2-(2-phenylphenyl)propanoic acid (CAS No. 126489-67-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and versatile biological interactions make it a valuable scaffold for developing new drugs targeting inflammation, cancer, and neurological disorders. As synthetic methodologies and computational tools continue to evolve,this compound will likely remain at the forefront of medicinal chemistry investigations, offering new opportunities for therapeutic innovation.
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